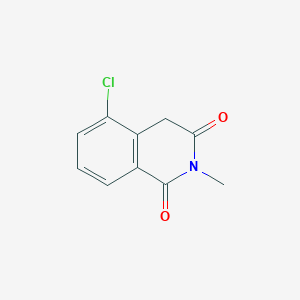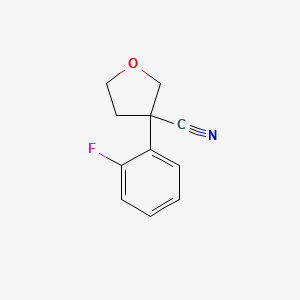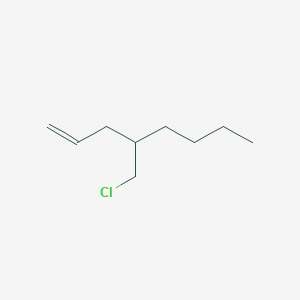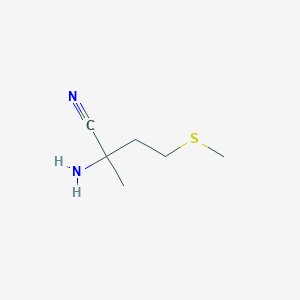![molecular formula C13H19ClN2O2S B13222153 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves the Paal-Knorr pyrrole synthesis. This method condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . The reaction proceeds in water, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of pyrrole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler analog with a wide range of biological activities.
Pyrrolidine: Another nitrogen-containing heterocycle with medicinal properties.
Pyrazole: Known for its use in pharmaceuticals and agrochemicals
Uniqueness
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is unique due to its specific substitution pattern and the presence of the sulfonyl group, which can enhance its biological activity and selectivity compared to simpler analogs .
Propriétés
Formule moléculaire |
C13H19ClN2O2S |
|---|---|
Poids moléculaire |
302.82 g/mol |
Nom IUPAC |
5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C13H18N2O2S.ClH/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15;/h2-4,7,11,13-14H,5-6,8-9H2,1H3;1H |
Clé InChI |
PKDUQSDMGYTNHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
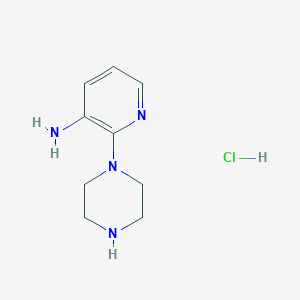
![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
